Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate
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Overview
Description
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and esterification .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazo[1,2-B]pyridazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Ethyl 6-carboxyimidazo[1,2-B]pyridazine-3-carboxylate.
Reduction: Ethyl 6-hydroxymethylimidazo[1,2-B]pyridazine-3-carboxylate.
Substitution: Depending on the substituents introduced, various derivatives of the imidazo[1,2-B]pyridazine ring can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as kinase inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloroimidazo[1,2-B]pyridazine-3-carboxylate
- Ethyl 6-fluoroimidazo[1,2-B]pyridazine-3-carboxylate
- Ethyl 6-bromoimidazo[1,2-B]pyridazine-3-carboxylate
Uniqueness
Ethyl 6-formylimidazo[1,2-B]pyridazine-3-carboxylate is unique due to the presence of the formyl group, which can undergo various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its unique structure also contributes to its distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 6-formylimidazo[1,2-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-5-11-9-4-3-7(6-14)12-13(8)9/h3-6H,2H2,1H3 |
InChI Key |
KJXTWCILUIAHOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=C(C=C2)C=O |
Origin of Product |
United States |
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